2-アミノ-6-メトキシニコチン酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

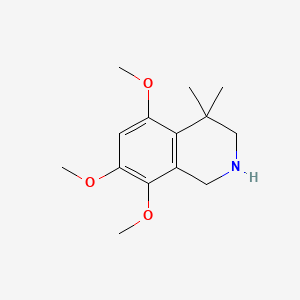

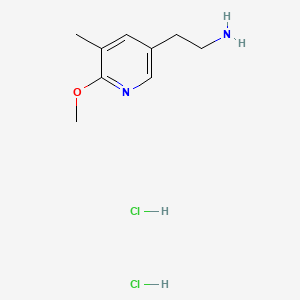

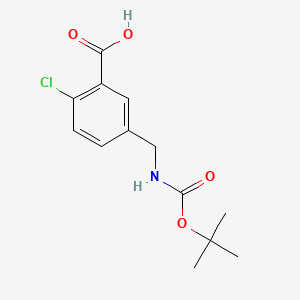

Methyl 2-amino-6-methoxynicotinate is a chemical compound with the molecular formula C8H10N2O3 . It is a valuable building block for the preparation of fused 2-pyridones .

Synthesis Analysis

The synthesis of Methyl 2-amino-6-methoxynicotinate includes sequential microwave-induced regioselective 6-methoxylation, esterification, followed by microwave-induced reaction with p-methoxybenzylamine, and final deprotection under flow reaction hydrogenation conditions . .Molecular Structure Analysis

The molecular weight of Methyl 2-amino-6-methoxynicotinate is 182.18 g/mol . The IUPAC name is methyl 2-amino-6-methoxypyridine-3-carboxylate . The InChIKey is IWCRNCDRJMTEMA-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Methyl 2-amino-6-methoxynicotinate include microwave-induced regioselective 6-methoxylation, esterification, microwave-induced reaction with p-methoxybenzylamine, and final deprotection under flow reaction hydrogenation conditions .Physical and Chemical Properties Analysis

Methyl 2-amino-6-methoxynicotinate has a molecular weight of 182.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass is 182.06914219 g/mol . The topological polar surface area is 74.4 Ų . The heavy atom count is 13 .科学的研究の応用

縮合2-ピリドンの合成

2-アミノ-6-メトキシニコチン酸メチル: is a valuable building block in the synthesis of fused 2-pyridones . These compounds are of interest due to their presence in various bioactive molecules and pharmaceuticals. The process involves microwave-induced regioselective 6-methoxylation and esterification, followed by reaction with p-methoxybenzylamine and final deprotection under flow reaction hydrogenation conditions .

マイクロ波誘起位置選択的反応

The compound’s synthesis showcases the use of microwave-induced reactions to achieve regioselectivity . This technique can be applied in other contexts where regioselective control is crucial, potentially improving the efficiency and yield of desired products.

マイクロ流体水素化

Microfluidic hydrogenation, as used in the synthesis of 2-アミノ-6-メトキシニコチン酸メチル, represents a novel application of microfluidic technologies in chemical synthesis . This method can provide improved purity and regioselectivity, and could be adapted for other hydrogenation reactions in research and industrial processes.

計算化学シミュレーション

2-アミノ-6-メトキシニコチン酸メチル: can be used in computational chemistry to model interactions and predict the behavior of similar compounds in biological systems . Programs like Amber and GROMACS can utilize this compound in simulations to visualize molecular dynamics and interactions.

特性

IUPAC Name |

methyl 2-amino-6-methoxypyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-12-6-4-3-5(7(9)10-6)8(11)13-2/h3-4H,1-2H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCRNCDRJMTEMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the advantages of the synthetic route described in the paper for producing Methyl 2-amino-6-methoxynicotinate?

A1: The paper highlights two major advantages of their synthetic approach:

- Improved regioselectivity: The use of microwave-assisted reactions, particularly in the 6-methoxylation step, leads to a more regioselective synthesis. This means fewer unwanted byproducts are formed, simplifying purification and increasing yield. []

- Enhanced purity profile: Implementing a microfluidic hydrogenation step for the final deprotection contributes to a purer final product. This is likely due to the precise control over reaction parameters achievable in flow conditions. []

Q2: What is the significance of Methyl 2-amino-6-methoxynicotinate in organic synthesis?

A2: The paper states that Methyl 2-amino-6-methoxynicotinate is a valuable building block for the preparation of fused 2-pyridones. [] These fused heterocyclic compounds are important structural motifs in various bioactive molecules and pharmaceuticals. Therefore, having an efficient and scalable synthesis for this building block can facilitate the development of new drugs and materials.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B595403.png)